molecular formula C14H12O3 B1598842 Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate CAS No. 92254-28-9

Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate

Cat. No. B1598842
CAS RN: 92254-28-9
M. Wt: 228.24 g/mol
InChI Key: BRGRVHYFRYIRLD-UHFFFAOYSA-N
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Description

Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a biphenyl derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied. In

Scientific Research Applications

  • Fluorescent Chloride Sensor Development

    • Methyl 2′-aminobiphenyl-4-carboxylate, a derivative of Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate, has been synthesized and utilized as an optical chloride sensor. This sensor exhibits a change from blue to green emission in the presence of chloride ions, showing potential applications in various spectroscopic techniques (Das, Mohar, & Bag, 2021).
  • Synthesis of Organic Compounds

    • Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate and its derivatives have been explored in the synthesis of various organic compounds. For instance, a study on the synthesis of 2-substituted 3-hydroxy- and 3-amino-thiophens from derivatives of 2-chloroacrylic acid highlights the potential of using similar compounds in organic synthesis (Huddleston & Barker, 1979).
  • Discovery in Marine Fungi

    • A new biphenyl derivative, closely related to Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate, was isolated from a marine fungus, indicating the potential for discovering novel compounds from natural sources (Li, Ding, She, & Lin, 2008).
  • Synthesis of Tin(IV) Complexes

    • Research into the synthesis and characterization of tri- and diorganotin(IV) complexes with 2′,4′‐difluoro‐4‐hydroxy‐[1,1′]‐biphenyl‐3‐carbolic acid, a compound structurally related to Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate, was conducted. These studies also covered their antibacterial and antifungal activities, showcasing the potential biomedical applications of such compounds (Ahmad et al., 2002).
  • Electrochemically Induced Reactions

  • Palladium-Catalyzed Reactions

    • The potential of Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate in palladium-catalyzed reactions was explored, demonstrating its role in forming unique chemical structures through multiple arylation processes (Wakui, Kawasaki, Satoh, Miura, & Nomura, 2004).
  • Synthesis of Polycyclic Compounds

    • Studies on the synthesis of polycyclic cyclohexadienones through reactions involving Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carbox
    ylate and hypervalent iodine have been conducted. This research shows the compound's utility in creating complex, polycyclic structures, which could have applications in pharmaceuticals and material science .
  • Crystal Structure Analysis

    • The crystal structure of closely related compounds to Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate has been studied, providing insights into molecular configurations and potential applications in materials science and drug design (Alizadeh, 2005).
  • Antimalarial Activity

    • Research into derivatives of Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate has shown potential in developing new antimalarial drugs, emphasizing its significance in medicinal chemistry (Werbel et al., 1986).
  • Synthesis of Novel Heterocyclic Systems

    • Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate has been used in the synthesis of new heterocyclic systems like benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, showcasing its role in developing new chemical entities for various applications (Yagodkina-Yakovenko, Bol’but, & Vovk, 2018).

properties

IUPAC Name

methyl 3-(2-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-17-14(16)11-6-4-5-10(9-11)12-7-2-3-8-13(12)15/h2-9,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGRVHYFRYIRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408277
Record name Methyl 3-(2-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2'-hydroxy-[1,1'-biphenyl]-3-carboxylate

CAS RN

92254-28-9
Record name Methyl 2′-hydroxy[1,1′-biphenyl]-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92254-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-(2-hydroxyphenyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30408277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Part C: In a dry 50 ml flask, methyl 3-(2-methoxyphenyl)benzoate (1.2 g, 4.95 mmol) was dissolved in dichloromethane (10 ml) under nitrogen, and chilled in a dry-ice/2-propanol bath. Boron tribromide dimethyl sulfide complex (20 ml of a 1M solution in methylene chloride) was added slowly drop-wise and the mixture was allowed to come to room temperature, then the mixture was heated at reflux for 30 hours, then mixed with ice-water (100 ml). The organic material was separated, washed with saturated sodium bicarbonate solution (50 ml), water (50 ml), saturated sodium chloride (60 ml) then dried (MgSO4) and concentrated under reduced pressure. The residue was re-esterified by treatment with methanol and catalytic sulfuric acid, and the product subsequently purified by flash chromatography (SiO2, 3:1 hexane/ethyl acetate) which gave 0.95 g (84%) of methyl 3-(2-hydroxyphenyl)benzoate as a clear oil.
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1.2 g
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ice water
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100 mL
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
OK Rasheed, C Buhl, JT Evans, D Holley, KT Ryter - Tetrahedron, 2023 - Elsevier
The identification of Mincle as the C-type lectin receptor on innate immune cells responsible for binding TDM and the realization that this receptor could be key to productive vaccines for …
Number of citations: 3 www.sciencedirect.com
KT Ryter, OK Rasheed, C Buhl, JT Evans… - Available at SSRN … - papers.ssrn.com
The identification of Mincle as the C-type lectin receptor on innate immune cells responsible for binding TDM and the realization that this receptor could be key to productive vaccines for …
Number of citations: 0 papers.ssrn.com
RA Novikov, AV Tarasova, DA Denisov… - Russian Chemical …, 2016 - Springer
2-Styrylcyclopropane-1,1-dicarboxylate treated with anhydrous gallium trichloride undergoes dimerization with the cyclopropane ring opening and the styryl substituent double bond …
Number of citations: 7 link.springer.com
X Huang, M Potter, B Pilgrim, R Ardkhean… - International Journal of …, 2017 - ora.ox.ac.uk
Purpose: LY294002, a promising drug for chemotherapy, suppresses the activity of Phosphatidylinositol 3-Kinase (PI3K) which is pivotal to a number of processes such as proliferation, …
Number of citations: 2 ora.ox.ac.uk

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